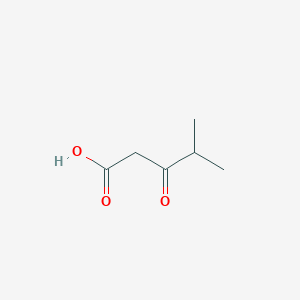

4-Methyl-3-oxopentanoic acid

Description

Contextualization within Organic and Biological Chemistry Research

In the field of biological chemistry, 4-methyl-3-oxopentanoic acid, often referred to by its common synonym β-ketoisocaproic acid, is recognized as a key intermediate in the metabolic pathway of the essential amino acid leucine (B10760876). wikipedia.org Its formation and subsequent conversion are integral to the catabolism of leucine, a process vital for energy production. wikipedia.org The compound is classified as a branched-chain fatty acid and a 3-oxo fatty acid. nih.govebi.ac.uk Functionally, it is related to valeric acid. nih.govchemicalbook.com

From an organic chemistry perspective, the compound is a classic example of a β-keto acid. This class of molecules is of significant interest due to the synthetically useful reactivity imparted by the positioning of the ketone group relative to the carboxylic acid. This arrangement facilitates reactions such as decarboxylation. wikipedia.org Derivatives of this compound, particularly its esters, serve as versatile building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other bioactive compounds. cymitquimica.com For example, the structural motif is found in intermediates used for the synthesis of widely used drugs like atorvastatin (B1662188). innospk.com

Systematic Nomenclature and Standard Identifiers of this compound

The precise identification of a chemical compound is paramount for consistent and reproducible scientific research. Standardized nomenclature and digital identifiers ensure that researchers across different disciplines and databases are referring to the exact same molecular entity.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The officially recognized IUPAC name for this molecule is This compound . wikipedia.orgnih.gov This name precisely describes its structure: a five-carbon (pentanoic) acid chain with a ketone (oxo) group on the third carbon and a methyl group on the fourth carbon.

In scientific literature, particularly in older texts and biological contexts, this compound is frequently referred to by several common names. The most prevalent of these is β-Ketoisocaproic acid (or beta-ketoisocaproic acid). wikipedia.orgnih.gov This name arises from its biochemical role as a keto-derivative of isocaproic acid (4-methylpentanoic acid). Other synonyms include isobutyrylacetic acid, isobutanoylacetic acid, and 3-Oxo-4-methylpentanoic acid. wikipedia.orgnih.govwikidata.org The historical use of these synonyms is tied to the early investigations of amino acid metabolism and the characterization of "ketone bodies." wikipedia.orgnih.gov

For modern chemical informatics and database searches, machine-readable identifiers are essential. The most common are the Simplified Molecular-Input Line-Entry System (SMILES), the IUPAC International Chemical Identifier (InChI), and its hashed version, the InChIKey.

Canonical SMILES: CC(C)C(=O)CC(=O)O nih.govwikidata.orglookchem.com

InChI: InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) nih.govwikidata.orgcas.org

InChIKey: ZXLSKTZECNUVIS-UHFFFAOYSA-N nih.govebi.ac.ukwikidata.org

These identifiers provide unambiguous digital representations of the molecule's structure, facilitating its indexing and retrieval in global chemical and biological databases.

Interactive Data Table: Standard Identifiers Below is an interactive table summarizing the key identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | nih.gov, wikipedia.org |

| CAS Number | 5650-76-0 | nih.gov, wikipedia.org |

| Canonical SMILES | CC(C)C(=O)CC(=O)O | nih.gov, wikidata.org |

| InChI | InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | nih.gov, wikidata.org |

| InChIKey | ZXLSKTZECNUVIS-UHFFFAOYSA-N | nih.gov, wikidata.org |

Historical Perspectives on the Study of this compound

The study of this compound is intrinsically linked to the historical elucidation of metabolic pathways in the early 20th century. Its discovery was not an isolated event but rather a component of the broader scientific effort to understand how the body processes amino acids. As researchers unraveled the steps of leucine metabolism, β-ketoisocaproic acid was identified as a key intermediate metabolite. wikipedia.org

The chemical class to which this compound belongs, β-keto acids, has been a subject of fundamental organic chemistry research for over a century. wikipedia.org Seminal studies focused on their characteristic thermal instability and tendency to undergo decarboxylation (loss of CO2). wikipedia.orgmasterorganicchemistry.com This reactivity, explained by the ability to form a stable enol intermediate via a cyclic transition state, was a key area of investigation for physical organic chemists like F. H. Westheimer and became a textbook example of this reaction type. masterorganicchemistry.com While these foundational studies may not have used this compound specifically, they provided the essential chemical principles that govern its behavior.

Scope and Research Significance of this compound

The research significance of this compound spans from fundamental biochemistry to applied synthetic chemistry.

Its primary biological significance lies in its role as a metabolic crossroads in leucine catabolism. wikipedia.org In healthy individuals, it is transiently formed and quickly converted to other molecules. However, in certain genetic metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the enzyme complex responsible for its breakdown leads to the accumulation of this and other branched-chain keto acids. nih.gov Consequently, its detection and quantification in biological fluids are important for the diagnosis and study of such diseases, making it a clinically relevant biomarker. nih.gov

In the realm of organic synthesis, the value of this compound lies in the synthetic potential of its structure. While the acid itself may be used, its ester derivatives, such as methyl 4-methyl-3-oxopentanoate (B1262298) and ethyl 4-methyl-3-oxopentanoate, are more common as versatile intermediates. cymitquimica.comnist.gov These β-keto esters are used as building blocks for constructing larger, more complex molecules. google.com Their chemical structure allows for a variety of transformations, making them valuable starting materials for producing compounds used in the pharmaceutical and agrochemical industries. cymitquimica.cominnospk.com

Interactive Data Table: Chemical Properties An overview of the key chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | nih.gov, lookchem.com |

| Molecular Weight | 130.14 g/mol | nih.gov, chemicalbook.com |

| CAS Number | 5650-76-0 | wikipedia.org, lookchem.com |

| Classification | Branched-chain fatty acid, 3-oxo fatty acid | nih.gov, ebi.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLSKTZECNUVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331463 | |

| Record name | beta-Ketoisocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-76-0 | |

| Record name | 4-Methyl-3-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ketoisocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-3-OXOPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 3 Oxopentanoic Acid and Its Research Analogs

Classical Organic Synthesis Routes to 4-Methyl-3-oxopentanoic Acid

The foundational methods for constructing this compound rely on well-established principles of organic chemistry, primarily involving carbon-carbon bond formation through condensation reactions followed by transformations to yield the final carboxylic acid.

Condensation Reactions in this compound Synthesis

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, which are the direct precursors to β-keto acids like this compound. fiveable.memasterorganicchemistry.com This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond. jove.com

A common strategy to synthesize the carbon skeleton of this compound is a "crossed" Claisen condensation. This involves two different esters. For instance, the enolate of an acetate (B1210297) ester (like ethyl acetate) can be reacted with an isobutyrate ester (like ethyl isobutyrate). The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the ethyl acetate to form a nucleophilic enolate. fiveable.memasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of the ethyl isobutyrate. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate results in the formation of ethyl 4-methyl-3-oxopentanoate (B1262298). jove.com

The driving force for the Claisen condensation is the final deprotonation of the product, the β-keto ester. The α-hydrogen located between the two carbonyl groups is significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting esters, ensuring that this final step is thermodynamically favorable and drives the reaction to completion. masterorganicchemistry.comjove.com An alternative intramolecular version of this reaction, the Dieckmann condensation, is used to form cyclic β-keto esters from diesters and proceeds via a similar mechanism. mychemblog.comorgoreview.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Product (β-Keto Ester) |

| Ethyl acetate | Ethyl isobutyrate | Sodium ethoxide | Ethyl 4-methyl-3-oxopentanoate |

| Methyl acetate | Methyl isobutyrate | Sodium methoxide | Methyl 4-methyl-3-oxopentanoate |

Ester Cleavage and Carboxylic Acid Formation Pathways

Once the precursor, ethyl 4-methyl-3-oxopentanoate, is synthesized, it must be converted to the final carboxylic acid. This is typically achieved through ester hydrolysis, a process also known as saponification when carried out under basic conditions. libretexts.org

The β-keto ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. libretexts.org This leads to a tetrahedral intermediate which then collapses, expelling an ethoxide ion and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated to yield the sodium salt of 4-methyl-3-oxopentanoate and ethanol (B145695). A final acidification step, typically with a strong mineral acid like HCl, is required to protonate the carboxylate and furnish the desired this compound. libretexts.org

It is important to note that β-keto acids are susceptible to decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic, six-membered transition state to give an enol intermediate, which then tautomerizes to a ketone. masterorganicchemistry.com Therefore, the hydrolysis and acidification steps are often performed under mild temperature conditions to avoid this competing reaction.

Regioselective and Stereoselective Considerations in Synthetic Pathways

When employing crossed Claisen condensations, regioselectivity can be a significant challenge if both ester reactants possess α-hydrogens, potentially leading to a mixture of four different products. To achieve a specific product like an ester of this compound, the reaction must be directed. This can be achieved by using one ester that cannot form an enolate (a non-enolizable ester) or by pre-forming the desired enolate from one ester before introducing the second ester. masterorganicchemistry.com

While this compound itself is achiral, the synthesis of its chiral research analogs requires stereoselective control. Asymmetric synthesis of related β-ketoamides and esters often relies on the use of chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a chiral auxiliary could be incorporated into the ester group of a β-keto ester. Deprotonation would form a chiral enolate, and the steric bulk of the auxiliary would shield one face of the enolate, directing an incoming electrophile (e.g., in an alkylation reaction) to the opposite face with high diastereoselectivity. researchgate.netthieme-connect.com After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantiomerically enriched product. wikipedia.org

Chemoenzymatic and Biocatalytic Approaches to this compound

In response to a growing demand for greener and more selective chemical processes, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to classical synthesis. ijeab.com

Enzyme-Mediated Synthesis of this compound

Enzymes offer remarkable specificity and operate under mild conditions, making them attractive catalysts. Lipases, for instance, are widely used for the synthesis of β-keto esters via transesterification. google.comtandfonline.comnih.gov In a typical lipase-catalyzed approach, an alcohol can be reacted with a different β-keto ester in a solvent-free system. The lipase (B570770), often immobilized on a polymer support like Novozym 435 (from Candida antarctica), facilitates the acyl transfer to produce the target β-keto ester in high yield. google.comtandfonline.com This method is particularly valued for its high chemo- and stereoselectivity. google.com

Other enzymatic routes can produce keto acids from different starting materials. For example, aminotransferases can convert L-amino acids into their corresponding α-keto acids with high efficiency. acs.orgacs.org While this typically produces α-keto acids, cascades involving other enzymes could potentially be designed to build the β-keto acid structure. L-amino acid deaminases (LAAD) also catalyze the formation of α-keto acids from amino acids. nih.govmdpi.com

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Reference |

| Lipase | Transesterification | Alcohol + β-keto ester | New β-keto ester | google.comtandfonline.com |

| Aminotransferase | Transamination | L-amino acid + α-keto acid | New α-keto acid + New amino acid | acs.orgacs.org |

| L-amino acid deaminase | Oxidative deamination | L-amino acid | α-keto acid | nih.gov |

Whole-Cell Biotransformations for Research Production of this compound

Whole-cell biotransformations leverage the complete metabolic machinery of microorganisms, which can be genetically engineered to produce specific, non-natural chemicals from simple feedstocks like glucose. mdpi.comoup.com This field of metabolic engineering has been applied to produce a variety of keto acids. taylorandfrancis.com

One strategy involves engineering the reversal of the β-oxidation cycle, a metabolic pathway that normally breaks down fatty acids. nih.gov By carefully selecting and overexpressing specific enzymes like thiolases, dehydrogenases, and thioesterases while blocking competing pathways, engineered Escherichia coli can be made to run the cycle in reverse, elongating short-chain molecules to produce target compounds. nih.govosti.gov The native branched-chain amino acid biosynthesis pathways are another promising platform. These pathways naturally produce α-keto acids like 2-ketoisovalerate. pnas.org By introducing specific enzymes and altering the substrate specificity of existing ones, these pathways can be extended to produce longer, branched-chain keto acids and their derivatives. pnas.org For example, pathways have been engineered in E. coli to produce methyl ketones, which are formed via the spontaneous decarboxylation of β-keto acid intermediates generated by engineered β-oxidation pathways. nih.gov Such strategies could be adapted for the specific production of this compound.

Green Chemistry Principles in Biocatalytic Routes for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is increasingly important for developing environmentally benign and efficient chemical processes. rsc.org Biocatalysis, in particular, emerges as a powerful tool, leveraging enzymes to conduct reactions under mild conditions, often in aqueous media, thereby minimizing energy consumption and the use of hazardous organic solvents. rsc.org

Recent advancements have highlighted the use of biocatalysts in various redox processes. nih.gov For instance, the chemoenzymatic synthesis of key pharmaceutical intermediates often involves bioreduction steps. In one such process, the addition of cyclopentyl methyl ether (CPME), a greener solvent, at a low concentration (5% v/v) was found to maximize both the conversion (99%) and stereoselectivity (99% de) of a critical reduction step catalyzed by an alcohol dehydrogenase (ADH). nih.gov While not directly synthesizing this compound, this example demonstrates the potential of combining biocatalysis with green solvents to achieve high efficiency and selectivity in related chemical transformations.

The use of deep eutectic solvents (DESs) as reaction media in biocatalysis also represents a significant advancement in green chemistry. mdpi.com In a study on the biocatalytic reduction of 5-(4-fluorophenyl)-5-oxopentanoic acid (FPOPA), a structurally related compound, the use of a DES-based medium resulted in a significantly higher reaction yield (83.9%) compared to the reaction in water (65.9%) under the same conditions. mdpi.com This highlights the potential of DESs to enhance the efficiency of biocatalytic reactions for keto acids.

Synthesis of Isotopically Labeled this compound for Research Probes

Isotopically labeled compounds are invaluable tools in metabolic research, serving as tracers to elucidate biochemical pathways and as internal standards for quantitative analysis. The synthesis of isotopically labeled this compound and its precursors allows for detailed investigation of its metabolic fate and role in various biological processes.

A common strategy for introducing isotopic labels involves using commercially available, stable isotope-enriched starting materials. For instance, ¹³C-labeled α-ketoisocaproic acid, a close structural analog of this compound, is available and can be used as a starting material or internal standard in metabolic research. isotope.com This compound, labeled with ¹³C at all six carbon positions, provides a heavy-labeled standard for mass spectrometry-based studies. isotope.com

Synthetic schemes for preparing isotopically labeled molecules often involve multi-step processes. For example, a flexible synthesis for various ¹³C- and ¹⁵N-isotopomers of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid) has been developed, starting from labeled glycine. researchgate.net This approach allows for the specific placement of isotopic labels within the molecule, which is crucial for detailed NMR studies and mechanistic investigations. researchgate.net

A convergent synthesis approach is often employed to maximize the incorporation of isotopic labels from simple, enriched building blocks. soton.ac.uk For the synthesis of labeled retinal isotopomers, ¹³C-enriched building blocks like [¹³C]-CH₃I were used in multi-step syntheses to produce molecules with multiple ¹³C labels. soton.ac.uk This strategy could be adapted for the synthesis of labeled this compound, using appropriately labeled precursors.

The following table summarizes some commercially available isotopically labeled compounds that are structurally related to this compound and could serve as precursors or reference standards in its research.

| Labeled Compound | Isotope(s) | Application |

| α-Ketoisocaproic acid, sodium salt | ¹³C₆ | Metabolic intermediate, internal standard |

| 4-Methyl-1-pentanol-d7 | Deuterium | Alcohol antagonist studies |

| 4-Methyl-2-oxopentanoic acid-13C sodium | ¹³C | Analytical standard |

Advanced Synthetic Strategies for this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new chemical entities with potential applications in pharmaceuticals and other fields. Various advanced synthetic strategies have been developed to access a diverse range of these compounds.

One common approach involves the modification of the core structure of this compound. For example, the esterification of this compound with various alcohols can produce a library of ester analogs. The reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid yields methyl 4-methyl-3-oxopentanoate. This ester can then undergo further transformations, such as reduction to form alcohols or substitution reactions to introduce other functional groups.

Multi-component reactions (MCRs) offer an efficient route to complex molecules from simple starting materials in a single step. The use of ketoacids, including derivatives of this compound, in MCRs has been explored for the synthesis of heterocyclic compounds. whiterose.ac.uk For instance, the reaction of a β-ketoacid with an aldehyde and an amine can lead to the formation of dihydropyrimidinones and other heterocyclic structures.

The Claisen condensation is another fundamental reaction for the synthesis of β-keto esters, which are precursors to β-keto acids like this compound. The condensation of an ester with a ketone or another ester in the presence of a strong base can be used to construct the carbon skeleton of the target molecule. For example, the reaction between methyl acetoacetate (B1235776) and isobutyryl chloride can be used to synthesize methyl 4-methyl-3-oxopentanoate.

Furthermore, innovative synthetic routes that avoid harsh reaction conditions are continuously being developed. A patented process describes the preparation of 3-oxopentanoic acid alkyl esters, including branched derivatives like this compound esters, from α,β-unsaturated aldehydes and ketene. google.com This method involves the formation of a 4-alkenyl-2-oxetanone intermediate, which is then converted to the desired product. google.com

The following table provides examples of synthetic strategies and the types of analogs or derivatives of this compound that can be produced.

| Synthetic Strategy | Starting Materials | Product Type |

| Esterification | This compound, Alcohols | Ester analogs |

| Multi-component Reactions | β-Ketoacids, Aldehydes, Amines | Heterocyclic derivatives |

| Claisen Condensation | Esters, Acid chlorides | β-Keto esters (precursors) |

| Reaction with Ketene | α,β-Unsaturated aldehydes, Ketene | 3-Oxopentanoic acid esters |

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3 Oxopentanoic Acid

Keto-Enol Tautomerism in 4-Methyl-3-oxopentanoic Acid and its Chemical Implications

Like other β-keto acids, this compound exists in equilibrium between its keto and enol tautomeric forms. vulcanchem.com The enol form is generated by the migration of a proton from the α-carbon (C2) to the carbonyl oxygen at C3, resulting in a carbon-carbon double bond and a hydroxyl group.

The keto-enol tautomerism is significantly influenced by the solvent. rsc.org In solution, a dynamic equilibrium exists between the two forms. researchgate.net This equilibrium can affect the compound's reactivity, as the enol form can participate in reactions that the keto form cannot, such as reactions with electrophiles at the α-carbon. The presence of both tautomers can also complicate spectroscopic analysis, such as in NMR studies.

Reactions of the Ketone Moiety in this compound

The ketone group at the C3 position is a primary site for various chemical transformations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the oxygen atom to form a hydroxyl group. Common nucleophilic addition reactions include the formation of hydrazones and oximes. The reactivity of the carbonyl group allows it to interact with various biological molecules and participate in numerous chemical reactions.

Alpha-Functionalization and Subsequent Transformations

The presence of the ketone activates the adjacent α-carbon (C2), making the α-protons acidic and enabling a variety of functionalization reactions. Deprotonation of the α-carbon by a suitable base generates an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles to introduce new functional groups at the α-position. benthamscience.com

This reactivity is a cornerstone of β-keto ester and acid chemistry, allowing for the synthesis of a wide array of more complex molecules. acs.org For instance, the enolate can undergo alkylation, acylation, and other carbon-carbon bond-forming reactions. benthamscience.com

Reductions of the Keto Group to Hydroxyl Derivatives

The ketone group can be reduced to a secondary alcohol, yielding 4-methyl-3-hydroxypentanoic acid. This transformation can be achieved using various reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, particularly in more complex substrates.

Reactions of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is another key reactive center in the molecule, participating in characteristic reactions such as esterification and amidation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). ontosight.ai The reaction proceeds via protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. For example, reaction with methanol (B129727) yields methyl 4-methyl-3-oxopentanoate (B1262298), while reaction with ethanol (B145695) produces ethyl 4-methyl-3-oxopentanoate. ontosight.aioakwoodchemical.com

Amidation: Similarly, the carboxylic acid can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for instance, by converting it into a more reactive acyl halide or by using a coupling agent. The resulting amides, such as 4-methyl-3-oxo-N-phenylpentanamide (anilide), are important intermediates in pharmaceutical synthesis. innospk.comgoogle.com For instance, the anilide of this compound is a key precursor in the synthesis of atorvastatin (B1662188). innospk.comgoogle.com

| Reaction Type | Reactant | Product |

| Esterification | Methanol | Methyl 4-methyl-3-oxopentanoate ontosight.ai |

| Esterification | Ethanol | Ethyl 4-methyl-3-oxopentanoate oakwoodchemical.com |

| Amidation | Aniline | 4-Methyl-3-oxo-N-phenylpentanamide innospk.com |

Cyclization Reactions and Ring-Closure Products Derived from this compound

While specific examples of intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, the principles of cyclization reactions involving related dicarbonyl compounds can be considered. Intramolecular reactions of diesters, known as the Dieckmann condensation, lead to the formation of cyclic β-keto esters. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is particularly effective for forming stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. wikipedia.orglibretexts.org The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate which then attacks the other ester group within the same molecule. libretexts.orgmasterorganicchemistry.com

Although this compound is not a diester, its derivatives could potentially undergo cyclization. For instance, a derivative of this compound, specifically tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is used in a cyclization reaction with 3-cyanophenylhydrazine to form an indole (B1671886) derivative as part of a multi-step synthesis. patsnap.comgoogle.com This type of reaction, a Fischer indole synthesis, involves the acid-catalyzed cyclization of a phenylhydrazone formed from the ketone functionality. google.com

Furthermore, palladium-catalyzed intramolecular reactions of allyl β-keto carboxylates, which are derivatives of β-keto acids, can lead to cyclization. nih.gov These reactions can proceed via intramolecular aldol (B89426) condensation or Michael addition under neutral conditions. nih.gov The formation of palladium enolates from these substrates after decarboxylation is a key step, which can then undergo various transformations including cyclization. nih.gov The steric bulk of substituents, such as the additional methyl group in methyl 4,4-dimethyl-3-oxopentanoate, can influence the regioselectivity of such cyclization reactions.

Oxidative Transformations of this compound

This compound can undergo oxidation reactions. For instance, its corresponding methyl ester, methyl 4-methyl-3-oxopentanoate, can be oxidized to this compound using oxidizing agents like potassium permanganate (B83412). Conversely, β-keto acids and their derivatives can be subjected to further oxidative transformations.

The oxidation of β-keto esters using manganese(III)-based reagents has been studied, though the specific products from this compound are not detailed. acs.org Generally, the oxidation of ketones can lead to cleavage of carbon-carbon bonds adjacent to the carbonyl group. Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize ketones. smolecule.com

In a different context, the reaction of α-keto acids with hydrogen peroxide leads to oxidative decarboxylation. uniba.it While this compound is a β-keto acid, this highlights a potential pathway for oxidative degradation in the presence of strong oxidants. The mechanism of this reaction for α-keto acids involves the formation of a tetrahedral intermediate. uniba.it

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specifically for this compound are somewhat limited in the provided results, but broader studies on β-keto acids offer significant insights.

NMR Spectroscopic Data: A study on alkyl-substituted beta-keto acids provides nuclear magnetic resonance (NMR) data for this compound. acs.org In CDCl₃ solvent, it exists as a mixture of keto (79%) and enol (21%) forms. The keto form shows characteristic proton signals at 1.16 ppm (doublet, 6H), 2.75 ppm (septet, 1H), and 3.57 ppm (singlet, 2H). The enolic form displays signals at 1.11 ppm (doublet, 6H), 2.45 ppm (septet, 1H), 3.24 ppm (singlet, 1H), and 5.04 ppm (singlet, 1H). acs.org Interestingly, in an aqueous solution (H₂O with a D₂O capillary), only the keto form was detected. acs.org

Table of Keto-Enol Tautomerism Data for this compound in CDCl₃ acs.org

| Tautomer | Proton NMR Chemical Shifts (δ, ppm) |

| Keto Form (79%) | 1.16 (d, 6H, J = 6.9 Hz), 2.75 (septet, 1H, J = 6.9 Hz), 3.57 (s, 2H), 10.37 (br s, 1H) |

| Enol Form (21%) | 1.11 (d, 6H, J = 6.9 Hz), 2.45 (septet, 1H, J = 6.9 Hz), 3.24 (s, 1H), 5.04 (s, 1H), 11.89 (br s, 1H) |

This interactive table summarizes the ¹H NMR data for the keto and enol forms of this compound in a CDCl₃ solution.

Biochemical and Biological Significance of 4 Methyl 3 Oxopentanoic Acid in Non Human Systems

4-Methyl-3-oxopentanoic Acid as an Intermediate in Metabolic Pathways

This compound, also known as β-ketoisocaproic acid, is a branched-chain fatty acid that plays a role as an intermediate in various metabolic pathways across different biological systems. wikipedia.orgnih.gov It is structurally defined as a 4-methylpentanoic acid with an oxo group at the C-3 position. nih.gov

In microbial systems, this compound and its related keto acids are involved in the biosynthesis of branched-chain fatty alcohols. nih.gov Engineered Escherichia coli strains have been developed to produce these compounds. nih.govnih.gov In some engineered pathways, the leuABCD operon from E. coli is utilized to convert 3-methyl-2-oxobutyric acid into 4-methyl-2-oxopentanoic acid, a precursor for odd-chain-iso branched-chain fatty alcohol biosynthesis. nih.gov The production of branched-chain fatty acids in engineered E. coli can be achieved by overexpressing a heterologous branched-chain α-keto acid dehydrogenase complex (BKD), which utilizes branched-chain α-keto acids like 4-methyl-2-oxopentanoic acid. nih.govscispace.com

Furthermore, the Ehrlich pathway in microorganisms like E. coli and Saccharomyces cerevisiae can convert branched-chain amino acids to their corresponding α-keto acids, which are then decarboxylated to aldehydes. nih.gov Specifically, 4-methyl-oxopentanoic acid is a precursor in this pathway. nih.gov

In hops (Humulus lupulus), 4-methyl-2-oxopentanoic acid has been reported as a metabolite. nih.gov The biosynthesis of bitter acids, which are key secondary metabolites in hops, involves precursors derived from branched-chain amino acids. nih.gov While the direct involvement of this compound is not explicitly detailed, the catabolism of leucine (B10760876), which produces related keto acids, is a crucial part of the pathway leading to these bitter acids. nih.govnih.gov The synthesis of valerophenone, a precursor for bitter acids, highlights the importance of branched-chain precursors in hop secondary metabolism. nih.gov

This compound is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine. wikipedia.org The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts leucine into its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate or KIC). nih.govresearchgate.net This reaction is fundamental in both the synthesis and degradation of BCAAs. oup.com

Following its formation, 4-methyl-2-oxopentanoic acid is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This is the rate-limiting step in BCAA catabolism. nih.gov The subsequent metabolism of the resulting acyl-CoA derivatives from leucine ultimately yields acetoacetate (B1235776) and acetyl-CoA. nih.gov

The table below summarizes the key metabolic pathways where this compound and its isomers act as intermediates.

| Metabolic Pathway | Organism/System | Role of this compound or its Isomers | Key Products |

| Branched-Chain Amino Acid (BCAA) Catabolism | General (e.g., skeletal muscle) | Intermediate in leucine breakdown. wikipedia.orgnih.gov | Acetoacetate, Acetyl-CoA nih.gov |

| Microbial Fermentation | Escherichia coli (engineered) | Precursor for branched-chain fatty alcohol synthesis. nih.gov | Branched-chain fatty alcohols nih.gov |

| Plant Secondary Metabolism | Humulus lupulus (Hops) | Precursor for bitter acid biosynthesis. nih.gov | Alpha and Beta Acids nih.gov |

Enzymatic Transformations of this compound

The synthesis and degradation of this compound and its isomers are governed by specific enzymatic reactions.

The primary enzyme responsible for the synthesis of the related compound 4-methyl-2-oxopentanoic acid is branched-chain aminotransferase (BCAT) . nih.govresearchgate.net BCATs catalyze the reversible transamination of leucine to 4-methyl-2-oxopentanoic acid. nih.govoup.com There are different isoforms of BCAT, such as mitochondrial (BCAT2) and cytosolic (BCAT1) forms, which play roles in either catabolism or synthesis of BCAAs. oup.com

In some biocatalytic applications, enzymes like pyruvate-dependent aldolase (B8822740) (PyrAL) have been used in the synthesis of related compounds, such as 4‐hydroxy‐3‐methyl‐2‐oxopentanoic acid. researchgate.net

The key enzyme involved in the degradation of 4-methyl-2-oxopentanoic acid is the branched-chain α-keto acid dehydrogenase complex (BCKDH) . nih.gov This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of 4-methyl-2-oxopentanoic acid to isovaleryl-CoA, a crucial and rate-limiting step in leucine catabolism. nih.gov

Other enzymes can also act on derivatives of this compound. For instance, in engineered microbial pathways, α-keto acid decarboxylases (KDC) can decarboxylate α-keto acids to form aldehydes. nih.gov Additionally, esterification of this compound can be catalyzed by enzymes like lipases.

The table below details the enzymes involved in the transformation of this compound and its isomers.

| Enzyme | Reaction Type | Substrate | Product | Biological System |

| Branched-chain aminotransferase (BCAT) | Transamination | Leucine | 4-Methyl-2-oxopentanoic acid nih.gov | Various (e.g., skeletal muscle, plants) nih.govoup.com |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Oxidative decarboxylation | 4-Methyl-2-oxopentanoic acid | Isovaleryl-CoA nih.gov | Mitochondria nih.gov |

| α-Keto acid decarboxylase (KDC) | Decarboxylation | 4-Methyl-oxopentanoic acid | Isopentanal nih.gov | Microorganisms (e.g., S. cerevisiae) nih.gov |

| Lipase (B570770) (e.g., Candida antarctica lipase B) | Transesterification | This compound esters | Other esters | In vitro enzymatic synthesis |

Cofactor Requirements and Reaction Kinetics of Relevant Enzymes

Detailed kinetic studies and specific cofactor requirements for enzymes that directly transform this compound are not extensively documented in publicly available literature. However, information can be inferred from the enzymes involved in its formation from β-leucine and its subsequent conversion to β-ketoisocaproyl-CoA, as well as from enzymes that act on its isomers.

The formation of this compound from β-leucine is a transamination reaction. Transaminases that act on β-amino acids are classified as ω-transaminases (EC 2.6.1.x) and are dependent on pyridoxal 5'-phosphate (PLP) as a crucial cofactor. researchgate.netnih.gov For instance, a ω-transaminase from the bacterium Variovorax boronicumulans has been identified to deaminate β-leucine, a reaction that would yield this compound. researchgate.net The optimal conditions for this specific enzyme were noted to be a pH of 9.0 and a temperature of 32°C. researchgate.net

The subsequent step in the pathway involves the conversion of this compound to its coenzyme A (CoA) thioester, β-ketoisocaproyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (or ligase). While the specific enzyme for this substrate is currently uncharacterized, these types of enzymes (EC 6.2.1.-) universally require ATP for the activation of the carboxylic acid and Coenzyme A (CoA) as the acyl group acceptor. wikipedia.orgnih.gov

Kinetic data for enzymes acting on the more common isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), are available and provide context for the enzymatic handling of branched-chain α-keto acids. For example, leucine dehydrogenase (LDH), which catalyzes the reversible reaction between 4-methyl-2-oxopentanoic acid and L-leucine, is dependent on the cofactors NAD⁺/NADH . mdpi.comresearchgate.net Similarly, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which decarboxylates this isomer, requires thiamine pyrophosphate (TPP) , lipoic acid, FAD, and NAD⁺.

| Enzyme Class/Example | Reaction Step | Required Cofactors | Notes |

|---|---|---|---|

| β-Amino Acid Transaminase (ω-Transaminase) | β-Leucine → this compound | Pyridoxal 5'-phosphate (PLP) | Enzyme from Variovorax boronicumulans shows activity on β-leucine. researchgate.net |

| Acyl-CoA Synthetase | This compound → β-Ketoisocaproyl-CoA | ATP, Coenzyme A (CoA), Mg²⁺ | Specific enzyme for this substrate is uncharacterized. wikipedia.org |

| Leucine Dehydrogenase (acting on isomer) | 4-Methyl-2-oxopentanoic acid ⇌ L-Leucine | NAD⁺/NADH | Data is for the 2-oxo isomer, not the 3-oxo isomer. mdpi.com |

Biosynthetic Precursors and Pathways Leading to this compound

This compound, also known as β-ketoisocaproic acid (β-KIC), is an intermediate in a minor, alternative pathway of L-leucine metabolism, often referred to as the β-keto pathway. nih.gov This pathway diverges from the main catabolic route that involves α-ketoisocaproate.

The biosynthetic sequence leading to this compound begins with the essential amino acid L-leucine .

Isomerization to β-Leucine : A small fraction of L-leucine is converted to its isomer, β-leucine (3-amino-4-methylpentanoic acid). This reaction is catalyzed by the enzyme leucine 2,3-aminomutase (EC 5.4.3.7). wikipedia.org This enzyme is notably dependent on a derivative of vitamin B12, adenosylcobalamin (coenzyme B12) , as a cofactor. hmdb.ca

Formation of this compound : β-Leucine is then converted to this compound. This step is typically a transamination reaction where the amino group of β-leucine is transferred to an amino group acceptor (e.g., pyruvate (B1213749) or α-ketoglutarate), a reaction catalyzed by a β-amino acid transaminase . researchgate.netresearchgate.net This enzymatic step results in the formation of the β-keto acid.

This alternative pathway is less significant than the primary leucine degradation pathway in most tissues but represents a unique metabolic route for this essential amino acid. wikipedia.orgwikipedia.org

Biologically Relevant Derivatives and Conjugates of this compound

In its metabolic context, the most significant biologically relevant conjugate of this compound is its coenzyme A thioester, β-ketoisocaproyl-CoA . wikipedia.orgwikipedia.org

The formation of this thioester is the subsequent step in the β-keto pathway of leucine metabolism. Following its synthesis from β-leucine, this compound is activated by conversion into β-ketoisocaproyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase , although the specific enzyme responsible for this conversion in mammalian or microbial systems has not been fully characterized. wikipedia.org The formation of the CoA derivative is a critical activation step, preparing the carbon skeleton for further catabolism, which ultimately leads to the production of acetyl-CoA. wikipedia.org

Other derivatives, such as methyl or ethyl esters and anilides of this compound, are primarily synthetic compounds used as intermediates in chemical and pharmaceutical manufacturing and are not considered biologically relevant in the context of natural metabolic pathways. innospk.com

Ecological and Environmental Significance of this compound (e.g., microbial degradation)

The ecological and environmental significance of this compound is linked to the microbial metabolism of branched-chain amino acids (BCAAs), such as leucine. As an intermediate derived from leucine, its degradation is part of the natural carbon and nitrogen cycles in various ecosystems.

Microbial degradation is the primary route for the breakdown of such compounds in the environment. Certain anaerobic bacteria, particularly from the genus Clostridium, are known to ferment leucine via a pathway that involves the intermediates β-leucine and β-ketoisocaproic acid (this compound). annualreviews.org This indicates that specific microbial pathways exist for its catabolism, preventing its accumulation in anaerobic environments.

In other microbial contexts, the degradation of BCAAs and their corresponding keto acids is fundamental. For example, in various bacteria used in food production, such as Lactococcus lactis in cheese, the breakdown of leucine and its keto-acid derivatives is crucial for the development of characteristic flavor compounds. oup.com The catabolism of these branched-chain compounds often yields precursors for the synthesis of branched-chain fatty acids (BCFAs) by bacteria. nih.gov These BCFAs are incorporated into the cell membrane, where they play a role in maintaining membrane fluidity, which is an important adaptation mechanism to environmental changes like temperature shifts. nih.gov

Given its origin from a common amino acid and its role as a metabolite in various bacteria, this compound is expected to be readily biodegradable in microbial communities in soil and water.

Advanced Analytical Methodologies for Research on 4 Methyl 3 Oxopentanoic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation of 4-Methyl-3-oxopentanoic Acid

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights from molecular formula to three-dimensional arrangement.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. For this compound, HRMS provides a precise mass measurement, which is used to confirm its molecular formula. The chemical formula for this compound is C₆H₁₀O₃. wikidata.org The high accuracy of HRMS allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula. The monoisotopic mass of the compound is calculated as 130.062994 daltons. wikidata.org

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | wikidata.org |

| Molecular Weight | 130.143 g/mol | wikipedia.org |

| Exact Mass | 130.062994 Da | wikidata.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the carbon and hydrogen framework. Through various NMR experiments, including ¹H NMR and ¹³C NMR, the connectivity of atoms within this compound can be determined.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The methylene (B1212753) protons adjacent to the ketone and carboxylic acid groups would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would resonate at characteristic downfield shifts. The remaining signals would correspond to the methine, methylene, and methyl carbons of the isopropyl group. echemi.com

Because this compound is an achiral molecule, it does not have stereoisomers. Therefore, NMR studies are primarily focused on confirming the atomic connectivity rather than determining stereochemistry.

Predicted ¹³C NMR Data for Methyl 4-methyl-3-oxopentanoate (B1262298)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 205.95 | C=O (Ketone) |

| 167.38 | C=O (Ester) |

| 51.44 | -OCH₃ (Ester methyl) |

| 46.23 | -CH₂- |

| 40.44 | -CH- (Isopropyl) |

Data is for the methyl ester derivative as a close structural analog. echemi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are a carboxylic acid and a ketone.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band in the IR spectrum, typically in the range of 3500-2500 cm⁻¹. spectroscopyonline.com A strong C=O stretching vibration for the carboxylic acid is expected around 1700-1725 cm⁻¹. spectroscopyonline.com

Ketone Group: The ketone carbonyl (C=O) stretch will also produce a strong absorption band in the IR spectrum, typically between 1700-1720 cm⁻¹. The proximity of the two carbonyl groups may lead to overlapping or complex absorption patterns in this region.

C-H Bonds: The C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net Bending vibrations for these groups appear in the 1470-1365 cm⁻¹ range. researchgate.net

Theoretical studies on the closely related 4-oxopentanoic acid (levulinic acid) aid in the interpretation of the vibrational spectra. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3500 - 2500 (broad) | Carboxylic Acid |

| C-H Stretch | 3000 - 2850 | Alkyl groups |

| C=O Stretch | 1725 - 1700 | Carboxylic Acid, Ketone |

| C-O Stretch | 1320 - 1210 | Carboxylic Acid |

| O-H Bend | 1440 - 1395 | Carboxylic Acid |

| C-H Bend | 1470 - 1365 | Alkyl groups |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if chiral analogs are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a substance. Since this compound is achiral, it does not exhibit a CD or ORD spectrum.

However, if a chiral analog of this compound were synthesized (for example, by introducing a substituent at the methylene position to create a chiral center), chiroptical spectroscopy would be an essential tool. It would be used to:

Confirm the presence of enantiomers.

Determine the enantiomeric excess or purity of a sample.

Potentially assign the absolute configuration of the stereocenter by comparing experimental spectra with theoretical predictions. nih.gov

Chromatographic Methods for Separation and Quantification in Research Mixtures

Chromatographic techniques are fundamental for isolating and quantifying this compound from complex matrices, such as biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. escholarship.org Due to the low volatility of carboxylic acids, this compound typically requires a derivatization step before GC-MS analysis. escholarship.org This process converts the carboxylic acid into a more volatile ester, such as a methyl ester. researchgate.net

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a unique pattern, which serves as a molecular fingerprint for identification. jmchemsci.comuah.edu

GC-MS is widely used for the quantitative determination of organic acids in biological samples like urine and blood plasma. nih.gov By using an internal standard and creating a calibration curve, the precise concentration of this compound in a research mixture can be determined with high sensitivity and specificity. researchgate.net

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Purpose | Separation, identification, and quantification of this compound in mixtures. |

| Sample Preparation | Derivatization (e.g., esterification) is typically required to increase volatility. |

| Separation | The gas chromatograph separates the derivatized analyte from other compounds. |

| Detection | The mass spectrometer provides mass-to-charge ratio data, yielding a fragmentation pattern for identification and signal intensity for quantification. |

| Applications | Analysis of biological fluids (urine, plasma), metabolic studies, and quality control. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and selective quantification of this compound in complex biological samples. The methodology typically involves chromatographic separation of the analyte from the sample matrix, followed by ionization and mass analysis.

Chromatographic Separation: Reversed-phase chromatography is commonly employed for the separation of organic acids. A C18 column is often the stationary phase of choice, providing effective retention and separation of polar analytes like this compound. Gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) allows for the efficient separation of the target analyte from other matrix components.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a frequently utilized ionization technique for this class of compounds, often in the negative ion mode, which is well-suited for acidic molecules. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

Derivatization: To improve chromatographic retention and ionization efficiency, derivatization may be employed. A common derivatizing agent for keto acids is o-phenylenediamine (B120857) (OPD), which reacts with the alpha-keto acid functionality to form a stable quinoxalinol derivative. This derivatization not only enhances the chromatographic properties but also increases the sensitivity of the MS detection.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Structurally Similar Keto Acid

| Parameter | Condition |

|---|---|

| LC System | UFLC 20ADXR LC system |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) in water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µl/min |

| Column Temperature | 40 °C |

| Injection Volume | 0.25 - 5 µl |

| MS System | AB-Sciex 5600 Triple TOF |

| Ionization Mode | ESI Negative |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Purity Assessment in Research

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely accessible technique for assessing the purity of synthesized this compound in a research setting. This method relies on the separation of the compound from any impurities, followed by detection based on the absorbance of UV-Vis light.

For underivatized organic acids, detection is typically performed at a low wavelength, usually between 200 and 220 nm, to monitor the absorbance of the carboxylic acid chromophore. The use of a diode array detector is particularly advantageous as it allows for the simultaneous acquisition of absorbance data across a range of wavelengths. This feature enables the assessment of peak purity by comparing the UV spectra across a single chromatographic peak. Inconsistent spectra across a peak suggest the presence of a co-eluting impurity.

The mobile phase for the HPLC analysis of organic acids is typically an acidified aqueous solution to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a reversed-phase column. A common mobile phase composition would be a mixture of a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0) and an organic solvent like acetonitrile or methanol.

Method validation for purity assessment would include parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 2: General HPLC-DAD Parameters for Organic Acid Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) |

| pH of Mobile Phase | 2.5 - 3.0 |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection Wavelength | 210 nm |

| Detector | Diode Array Detector (DAD) for spectral analysis |

Radiochemical and Isotopic Tracer Techniques in Metabolic Studies of this compound

Radiochemical and isotopic tracer techniques are indispensable for elucidating the metabolic fate of this compound in vivo and in vitro. These methods involve the use of the compound labeled with a radioactive (e.g., ¹⁴C) or stable (e.g., ¹³C, ²H) isotope.

Radiochemical Tracing: The synthesis of [¹⁴C]-4-Methyl-3-oxopentanoic acid would allow for classic tracer studies. After administration of the radiolabeled compound to an animal model or incubation with cells or tissue homogenates, the distribution of radioactivity can be tracked in various tissues, fluids, and expired air (as ¹⁴CO₂). Analysis of radiolabeled metabolites can be achieved by coupling chromatographic separation (e.g., HPLC) with a radioactivity detector. This approach provides valuable information on the pathways of catabolism and the extent to which the carbon skeleton of this compound is oxidized.

Stable Isotope Tracing: The use of stable isotope-labeled this compound (e.g., [¹³C]-4-Methyl-3-oxopentanoic acid) coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative to radiotracers. This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the detailed mapping of the metabolic transformations of the compound. By tracking the incorporation of the stable isotope into downstream metabolites, it is possible to identify the metabolic pathways in which this compound participates. For instance, the appearance of ¹³C in intermediates of the Krebs cycle would indicate the entry of the carbon skeleton of the compound into central carbon metabolism.

These tracer studies are crucial for understanding the contribution of this compound to various metabolic pools and for identifying the enzymes and pathways involved in its metabolism.

Bioanalytical Techniques for Detection in Non-Human Biological Matrices

The detection and quantification of this compound in non-human biological matrices such as plasma, serum, urine, and tissue homogenates require sensitive and specific bioanalytical methods. LC-MS/MS, as described in section 5.2.2, is the gold standard for this purpose due to its high sensitivity, selectivity, and applicability to complex matrices.

Sample Preparation: A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances and concentrate the analyte. For plasma or serum, protein precipitation with a solvent like acetonitrile or methanol is a common first step. For tissue samples, homogenization followed by protein precipitation is typically required. Subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to further clean up the sample and enrich the analyte. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is essential for accurate quantification, as it compensates for analyte loss during sample processing and for matrix effects in the MS source.

Method Validation: Any bioanalytical method for the quantification of this compound in biological matrices must be rigorously validated according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 3: Key Validation Parameters for Bioanalytical Methods

| Validation Parameter | Description |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |

| Recovery | Consistent and reproducible extraction efficiency. |

| Matrix Effect | Assessed to ensure that matrix components do not interfere with quantification. |

| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Methanol |

Theoretical and Computational Studies of 4 Methyl 3 Oxopentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Methyl-3-oxopentanoic Acid

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of this compound. These methods provide a detailed picture of the molecule's electron distribution and identify sites prone to electrophilic or nucleophilic attack.

For the related compound, methyl 4-methyl-3-oxopentanoate (B1262298), DFT calculations at the B3LYP/6-31G* level of theory have been used to analyze its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO), with a calculated energy of -1.8 eV, is localized on the keto carbonyl group. This localization indicates that the keto carbonyl carbon is the primary electrophilic site, making it susceptible to attack by nucleophiles. Similar principles apply to the parent acid, where the electron-withdrawing nature of the adjacent carboxylic acid group influences the reactivity of the ketone.

Theoretical studies on analogous β-keto acids, such as 4-oxopentanoic acid (levulinic acid), further inform our understanding. researchgate.net DFT/B3LYP calculations are used to optimize molecular structures and calculate properties like bond lengths, bond angles, and thermodynamic parameters. researchgate.net Such studies establish a baseline for predicting the physiochemical properties and reactivity of this compound. researchgate.net The distribution of electron density, visualized through HOMO (Highest Occupied Molecular Orbital) and LUMO plots, reveals the regions of the molecule that are electron-rich and electron-poor, respectively, which is fundamental to predicting its behavior in chemical reactions. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | lookchem.comebi.ac.uknih.gov |

| Molecular Weight | 130.14 g/mol | nih.govchemicalbook.com |

| Monoisotopic Mass | 130.06299 Da | ebi.ac.uknih.gov |

| XlogP (predicted) | 0.7 | uni.lu |

| Predicted CCS ([M+H]+) | 125.8 Ų | uni.lu |

| Predicted CCS ([M-H]-) | 124.9 Ų | uni.lu |

This table presents data computed by various chemical informatics platforms.

Conformational Analysis and Energy Landscapes of this compound

This compound exhibits keto-enol tautomerism, a key feature influencing its conformational landscape. acs.org In a chloroform (B151607) solution (CDCl3), NMR studies show that the compound exists as a mixture of its keto and enol forms. acs.org Specifically, the keto form is predominant at 79%, while the enolic form accounts for the remaining 21%. acs.org However, in an aqueous solution, only the keto form is detected. acs.org

The molecule's flexibility arises from the rotation around its single bonds, leading to various conformers with different potential energies. The most stable conformations are determined by a balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. In the enol form, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, creating a stable six-membered ring-like structure. Computational modeling can map the potential energy surface by systematically rotating dihedral angles to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape affects its ability to interact with other molecules, such as enzymes or receptors.

Molecular Dynamics Simulations of this compound Interactions (e.g., enzyme-substrate complexes)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in complex environments, such as in solution or when bound to an enzyme. frontiersin.orgacs.org These simulations model the movements of atoms over time, providing insights into how the molecule interacts with its surroundings. acs.org

For instance, MD simulations have been employed to investigate the stereospecificity of ketoreductase (KR) enzymes that act on similar β-keto acid substrates. researchgate.net In one study, simulations of an A1-type KR complexed with a diketide substrate revealed that the correct substrate enantiomer is held in a conformation suitable for reduction, while the incorrect enantiomer forms an unreactive conformation through specific hydrogen bonds. researchgate.net Such simulations can elucidate the key amino acid residues responsible for substrate binding and orientation. researchgate.net

In another example involving a different enzyme, molecular dynamics showed that a non-polar group on a substrate like 3-oxopentanoic acid (PTO) prevents the formation of salt bridges that are typically formed with the natural substrate, α-ketoglutarate. frontiersin.org This type of analysis can explain the substrate specificity of enzymes and guide protein engineering efforts. frontiersin.org By simulating this compound within an enzyme's active site, researchers can predict binding affinity, identify crucial interactions, and understand the structural basis for catalysis or inhibition. arabjchem.org

In Silico Prediction of Spectroscopic Properties for Structural Confirmation

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net

NMR Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts. For this compound, experimental 1H NMR data in CDCl3 clearly distinguishes between the keto and enol tautomers, showing characteristic signals for each form. acs.org In the keto form, a singlet at 3.57 ppm corresponds to the methylene (B1212753) protons (—CH2—) adjacent to the carbonyl and carboxyl groups, while in the enol form, a singlet appears at 5.04 ppm for the vinylic proton. acs.org Theoretical calculations can reproduce these spectra, helping to assign peaks and confirm the presence of different tautomers. acs.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the peaks in an experimental IR spectrum. For carboxylic acids and ketones, characteristic peaks include the C=O stretching vibrations (for both ketone and acid groups) and the broad O-H stretching vibration of the carboxylic acid. Comparing the computed spectrum with the experimental one aids in the structural elucidation and vibrational mode assignment. researchgate.net

Table 2: Experimental 1H and 13C NMR Data for this compound in CDCl3

| Tautomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Keto (79%) | 1H | 1.16 (d) | 6.9 |

| 2.75 (septet) | 6.9 | ||

| 3.57 (s) | |||

| 13C | 17.78 | ||

| 41.43 | |||

| 46.05 | |||

| 172.46 | |||

| 207.51 | |||

| Enol (21%) | 1H | 1.11 (d) | 6.9 |

| 2.45 (septet) | 6.9 | ||

| 5.04 (s) | |||

| 13C | 19.60 | ||

| 34.07 | |||

| 86.07 | |||

| 177.17 | |||

| 186.51 |

Source: Adapted from ACS Publications. acs.org

Computational Modeling of Reaction Pathways Involving this compound

For example, the synthesis of its methyl ester, methyl 4-methyl-3-oxopentanoate, occurs via acid-catalyzed esterification. Computational models can simulate this reaction, protonation of the carboxylic acid, subsequent nucleophilic attack by methanol (B129727), and the final dehydration step. Transition-state analysis can predict regioselectivity and align with experimental outcomes.

Similarly, the decarboxylation of β-keto acids is a classic reaction that can be modeled computationally. acs.org These models can explore different mechanistic possibilities, such as a cyclic transition state, and evaluate the influence of catalysts or solvents on the reaction rate. acs.org For reactions involving this acid as a substrate, such as enzymatic reductions or condensations, computational modeling can help elucidate the step-by-step mechanism at the atomic level. lookchem.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

In silico Structure-Activity Relationship (SAR) studies are crucial in drug discovery and materials science for optimizing the properties of a lead compound. researchgate.netmdpi.com By systematically modifying the structure of this compound and calculating the effect of these changes on a specific biological activity or property, researchers can develop predictive models. ebi.ac.uk

Although specific SAR studies focused solely on this compound are not widely documented, the principles are broadly applicable. For instance, SAR studies on related carboxylic acids have been performed to enhance antischistosomal activity. researchgate.net Such studies might involve modifying the alkyl chain, substituting the methyl groups, or replacing the carboxylic acid with other acidic groups (e.g., amides, tetrazoles) to improve binding affinity to a biological target or alter physicochemical properties. lookchem.comresearchgate.net Computational tools like quantitative structure-activity relationship (QSAR) modeling can then correlate these structural changes with activity, guiding the synthesis of more potent and selective analogs. muni.cz

Applications of 4 Methyl 3 Oxopentanoic Acid in Chemical Research and Development

4-Methyl-3-oxopentanoic Acid as a Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly useful synthon in organic chemistry. The carboxylic acid moiety can undergo esterification, reduction to an alcohol, or conversion to an amide, while the ketone group is susceptible to nucleophilic attack, reduction, and reactions at the alpha-carbon positions. This reactivity allows for the construction of complex molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. For instance, esters of this compound are used as starting materials in the Biginelli reaction, a one-pot cyclocondensation reaction that produces dihydropyrimidines. buchler-gmbh.com These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Furthermore, the methyl ester of this compound, methyl 4-methyl-3-oxopentanoate (B1262298), is a key intermediate that can be synthesized by the acid-catalyzed esterification of this compound with methanol (B129727). This ester can then be utilized in various organic transformations. cymitquimica.com

Use in the Synthesis of Specialty Chemicals and Intermediates

This compound and its derivatives are crucial intermediates in the synthesis of a variety of specialty chemicals. A significant industrial application is the use of its anilide derivative, 4-methyl-3-oxo-N-phenylpentanamide, as a key intermediate in the synthesis of atorvastatin (B1662188) calcium. innospk.com Atorvastatin is a widely prescribed medication used to lower cholesterol levels. The purity of this intermediate is critical for the efficacy of the final drug product. innospk.com

The esters of this compound are also valuable starting materials for producing a range of acyclic, isocyclic, and heterocyclic compounds that have applications as pharmaceuticals, plant protecting agents, and dyestuffs. google.com The branched nature of this keto acid allows for the synthesis of more complex and longer-chain 3-oxocarboxylic acid esters. google.com

Below is a table summarizing some key intermediates derived from this compound and their applications:

| Intermediate | Application | Reference |

| Methyl 4-methyl-3-oxopentanoate | Building block in organic synthesis | cymitquimica.com |

| 4-Methyl-3-oxo-N-phenylpentanamide | Intermediate in the synthesis of atorvastatin calcium | innospk.com |

| 4-Alkenyl-2-oxetanone (from related synthesis) | Precursor to 3-oxocarboxylic acid esters | google.com |

Role in the Development of New Catalytic Systems and Processes

The synthesis of derivatives of this compound often involves the use of specific catalytic systems. For example, the isomerization of 3-hydroxy-4-pentenoic acid alkyl esters to produce 3-oxopentanoic acid alkyl esters, including branched variations like those derived from this compound, can be achieved using rhodium (Rh), palladium (Pd), or platinum (Pt) catalysts. google.com

Research into more efficient and selective catalytic methods for the synthesis and transformation of this compound and its esters is an active area. The development of organocatalysts, such as quinine (B1679958) derivatives, for reactions like the enantioselective Biginelli reaction using this compound esters, highlights the ongoing efforts to create more sustainable and asymmetric synthetic routes. buchler-gmbh.com

Potential in Materials Science Research (e.g., polymer precursors, if applicable)